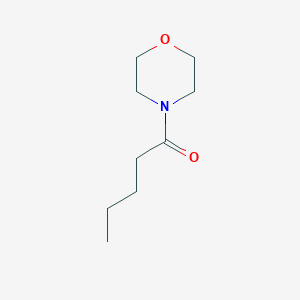
Pentanoic acid, morpholide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, morpholide is an organic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.2368 g/mol It is a derivative of pentanoic acid, where the carboxyl group is replaced by a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanoic acid, morpholide can be synthesized through the reaction of pentanoic acid with morpholine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, morpholide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Pentanoic acid, morpholide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of pentanoic acid, morpholide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The morpholine ring plays a crucial role in binding to these targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid: The parent compound, which lacks the morpholine ring.
Morpholine: A simple heterocyclic amine that forms the basis of the morpholine ring in pentanoic acid, morpholide.
Valeric acid: Another name for pentanoic acid, commonly found in nature.
Uniqueness
This compound is unique due to the presence of both the pentanoic acid moiety and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
22342-18-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-9(11)10-5-7-12-8-6-10/h2-8H2,1H3 |
InChI Key |
AASPBTJOWALDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















